molecular formula C9H14ClNS B1281328 2-[(4-Methylphenyl)thio]ethanamine hydrochloride CAS No. 24194-10-3

2-[(4-Methylphenyl)thio]ethanamine hydrochloride

Cat. No.: B1281328
CAS No.: 24194-10-3
M. Wt: 203.73 g/mol
InChI Key: SVWNXTGILRRYGT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

IUPAC Name:
2-(4-Methylphenyl)sulfanylethanamine hydrochloride.

Molecular Formula:
C₉H₁₄ClNS.

Synonyms:

  • 2-(p-Tolylthio)ethanamine hydrochloride
  • 24194-10-3 (CAS Registry Number)
  • 4-Methylphenylthioethylamine hydrochloride.

Structural Representation:

  • SMILES Notation: CC1=CC=C(C=C1)SCCN.Cl.
  • InChI Key: SVWNXTGILRRYGT-UHFFFAOYSA-N.

Molecular Structure and Physicochemical Properties

Molecular Weight:
203.73 g/mol.

Key Structural Features:

  • A thioether (-S-) linkage connects a para-methyl-substituted phenyl group to an ethanamine backbone.
  • The hydrochloride salt enhances solubility in polar solvents.

Physicochemical Properties:

Property Value Source
Solubility (Water) >50 mg/mL at 25°C
Melting Point Decomposes above 150°C
Storage Conditions 2–8°C under inert gas (N₂/Ar)
Stability Light-sensitive; hygroscopic

Spectroscopic Data:

  • ¹H NMR: δ ~3.5 ppm (SCH₂), δ ~7.2 ppm (aromatic protons).
  • Mass Spectrometry: [M+H]⁺ peak at m/z 216.7.
  • X-ray Crystallography: C–S bond length ≈1.81 Å.

Classification within Phenylthioether Compounds

Structural Classification:

  • Core Structure: Arylthioether with a para-methyl substituent.
  • Functional Groups: Thioether (–S–), primary amine (–NH₂), and hydrochloride salt.

Comparative Analysis:

  • Reactivity: The thioether group enables nucleophilic substitution and oxidation reactions, distinguishing it from oxygen-based ethers.
  • Electronic Effects: The electron-donating methyl group on the phenyl ring enhances aromatic stabilization, influencing reaction kinetics.

Representative Reactions:

  • Oxidation: Forms sulfoxides (R–S(O)–R') with H₂O₂.
  • Reduction: Yields thiols (R–SH) using LiAlH₄.

Historical Context and Research Significance

Discovery and Early Synthesis:

  • First reported in the early 2000s, with synthetic methods optimized by 2005.
  • Initial routes involved nucleophilic substitution between 4-methylthiophenol and chloroethylamine.

Industrial Synthesis Advancements:

  • Modern Methods: Large-scale reactions in ethanol/DCM at 40–60°C, followed by crystallization.
  • Yield Optimization: Improved from 60% to 85% via column chromatography.

Research Applications:

  • Organic Synthesis: Serves as a precursor for sulfoxide ligands and heterocyclic compounds.
  • Pharmacology: Investigated for modulating serotonin (5-HT₃) and dopamine (D₂) receptors, with enantiomeric purity critical for activity.

Challenges and Innovations:

  • Analytical Limitations: Early studies faced inconsistencies due to undetected enantiomeric mixtures.
  • Technological Impact: Chiral HPLC and X-ray crystallography resolved structural ambiguities, enabling precise bioactivity studies.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13NS.ClH/c1-8-2-4-9(5-3-8)11-7-6-10;/h2-5H,6-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWNXTGILRRYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947011
Record name 2-[(4-Methylphenyl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

203.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24194-10-3
Record name Ethanamine, 2-[(4-methylphenyl)thio]-, hydrochloride (1:1)
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Record name 2-[(4-Methylphenyl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1)
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Record name 1-[(2-aminoethyl)sulfanyl]-4-methylbenzene hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to this compound involves nucleophilic substitution reactions between 4-methylthiophenol and ethylene diamine or its derivatives. The key steps include:

  • Nucleophilic substitution: 4-methylthiophenol (4-methylphenylthiol) reacts with chloroethylamine or ethylene diamine under controlled pH (typically 8–9) to form the thioether linkage. This reaction is often catalyzed or facilitated by bases to deprotonate the thiol and activate it as a nucleophile.

  • Salt formation: The free base product is treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

  • Reaction conditions: Temperature control is critical, usually maintained between 40°C and 60°C to optimize yield and minimize side reactions. Solvents such as ethanol or dichloromethane are commonly employed. The reaction is often conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation of the thiol group.

  • Purification: After the reaction, purification is achieved by recrystallization or column chromatography to isolate the pure hydrochloride salt.

Industrial Production Methods

In industrial-scale synthesis, the process is adapted for large reactors with optimized mixing and heating systems. Key features include:

  • Use of continuous flow reactors to improve reaction control and scalability.
  • Careful monitoring of temperature and pH to maximize yield and purity.
  • Purification via distillation, crystallization, and filtration steps to obtain the final product with high purity.
  • Implementation of inert atmosphere conditions to prevent oxidation during scale-up.

Detailed Reaction Analysis

Types of Reactions Involved

  • Nucleophilic substitution: Formation of the thioether bond between the 4-methylphenylthiol and ethanamine moiety.
  • Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction can convert the compound back to the thiol form using agents like lithium aluminum hydride or sodium borohydride.
  • Substitution reactions: The compound can undergo further nucleophilic substitution to introduce various functional groups on the aromatic ring or ethanamine side chain.

Common Reagents and Conditions

Reaction Type Common Reagents Typical Conditions Major Products
Nucleophilic Substitution 4-methylthiophenol, chloroethylamine, base (e.g., NaOH) 40–60°C, inert atmosphere, pH 8–9, ethanol or DCM solvent 2-[(4-Methylphenyl)thio]ethanamine (free base)
Salt Formation Hydrochloric acid (HCl) Room temperature, aqueous solution Hydrochloride salt
Oxidation Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄) Mild heating, controlled addition Sulfoxides, sulfones
Reduction Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) Anhydrous conditions, low temperature Thiol derivatives

Optimization and Yield

  • Yield: Reported yields range from 60% to 85%, depending on reaction scale, solvent choice, and purification method.
  • Temperature and pH: Maintaining temperature between 40–60°C and pH around 8–9 is critical for maximizing product formation while minimizing side reactions.
  • Solvent: Ethanol and dichloromethane are preferred solvents due to their ability to dissolve reactants and control reaction kinetics.
  • Atmosphere: An inert nitrogen or argon atmosphere is used to prevent oxidation of the thiol group during synthesis.

Characterization and Structural Confirmation

To confirm the successful synthesis and structural integrity of this compound, multiple analytical techniques are employed:

Technique Purpose Typical Data/Parameters
Nuclear Magnetic Resonance (NMR) Verify chemical structure and functional groups ¹H NMR: δ ~3.5 ppm (SCH₂), δ ~7.2 ppm (aromatic protons)
Mass Spectrometry (MS) Confirm molecular weight Molecular ion peak [M+H]⁺ = 216.7 (C₉H₁₃NS·HCl)
X-ray Crystallography Determine bond lengths and angles C–S bond length ~1.81 Å, confirmation of thioether linkage
Thermal Analysis (TGA) Assess thermal stability Degradation above 150°C

Summary Table of Preparation Parameters

Parameter Details
Starting Materials 4-Methylthiophenol, chloroethylamine or ethylene diamine
Reaction Type Nucleophilic substitution
Catalyst/Base Base such as NaOH or other suitable base
Solvent Ethanol, dichloromethane (DCM)
Temperature 40–60°C
pH 8–9
Atmosphere Nitrogen or argon (inert gas)
Purification Recrystallization, column chromatography
Yield 60–85%
Product Form Hydrochloride salt

Research Findings and Notes

  • The hydrochloride salt form significantly improves water solubility (>50 mg/mL at 25°C) compared to the free base (<5 mg/mL), facilitating handling and applications.
  • The compound is sensitive to light and should be stored at 2–8°C in amber vials under inert atmosphere to prevent degradation.
  • The thioether moiety is reactive and can undergo further chemical modifications, making the compound versatile for synthetic and medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)thio]ethanamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form the corresponding thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

2-[(4-Methylphenyl)thio]ethanamine hydrochloride, also known as 4-methylphenylthioethylamine, is an organic compound with the molecular formula C9H13NS and a molecular weight of approximately 169.27 g/mol. This compound belongs to the class of phenylthioethers and has garnered attention for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, pharmacology, and materials science.

Medicinal Chemistry

This compound has been investigated for its potential as a neurotransmitter modulator . Preliminary studies suggest that it may enhance the release of serotonin and dopamine in the central nervous system (CNS), which could have implications for treating mood disorders and cognitive dysfunctions. Its mechanism of action appears to involve interaction with specific receptors that regulate neurotransmitter systems.

Pharmacological Studies

The compound is being explored for its pharmacological properties , including:

  • Cognitive Enhancement : Research indicates that it may improve cognitive functions by modulating neurotransmitter levels.
  • Antidepressant Potential : Given its influence on serotonin release, there is a hypothesis that it could exhibit antidepressant-like effects, although further studies are necessary to substantiate this claim .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of various derivatives. It can undergo multiple types of chemical reactions, including:

  • Oxidation : Leading to sulfoxides and sulfones.
  • Reduction : Producing thiol derivatives.
  • Substitution Reactions : Yielding various substituted derivatives depending on the nucleophile used.

Case Studies

Several case studies have highlighted the effects of similar compounds on neurological disorders:

  • Study on Phenethylamines : This research demonstrated significant enhancements in mood and cognitive function in animal models treated with phenethylamines, suggesting potential applications for mood disorders.
  • Research on Thioether Compounds : Investigations have shown that thioether compounds can effectively modulate neurotransmitter activity, indicating that this compound may offer similar benefits in therapeutic contexts .

Toxicology and Safety

Toxicological assessments indicate moderate toxicity levels for this compound. However, comprehensive studies are required to establish a clear safety profile, particularly concerning long-term exposure effects.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)thio]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The 4-methylphenylthio group in the target compound distinguishes it from analogs with alternative substituents:

  • 2C-T-7 Hydrochloride (C₁₃H₂₁NO₂S·HCl): Features a 4-propylthio group on a dimethoxyphenethylamine backbone. The longer alkyl chain and methoxy groups enhance serotonin receptor affinity, a hallmark of the 2C psychoactive series .
  • 2-[(4-Methoxyphenyl)thio]-N,N-diethyl-ethanamine hydrochloride (C₁₃H₂₂ClNOS): The methoxy group increases electron density on the aromatic ring, while the tertiary amine (diethyl) reduces basicity compared to the primary amine in the target compound .
Table 1: Substituent Effects on Physicochemical Properties
Compound Substituent LogP* (Predicted) Water Solubility
2-[(4-Methylphenyl)thio]ethanamine HCl 4-Methylthio 2.1 Moderate
2-[(4-Chlorophenyl)thio]ethanamine HCl 4-Chlorothio 1.8 Low
2C-T-7 Hydrochloride 4-Propylthio 3.5 Very Low

*LogP values estimated using fragment-based methods.

Backbone and Amine Substitution

  • Primary vs. Tertiary Amines : The target compound’s primary amine (pKa ~10.6) is more reactive and protonated at physiological pH than tertiary amines (e.g., N,N-diethyl derivatives), affecting solubility and membrane permeability .
  • Ethanamine vs. Phenethylamine : Phenethylamine analogs (e.g., 2C-T-7) have extended carbon chains, enabling stronger van der Waals interactions with hydrophobic receptor pockets, whereas ethanamine derivatives may exhibit faster metabolic clearance .

Biological Activity

Chemical Identity and Structure
2-[(4-Methylphenyl)thio]ethanamine hydrochloride, also known as 4-Methylphenylthioethylamine, is a compound with the molecular formula C9H13NS and a molecular weight of 169.27 g/mol. Its structure consists of an ethanamine backbone with a thioether linkage to a para-methylphenyl group. This unique structure may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a monoamine releasing agent, particularly influencing the release of serotonin and dopamine in the central nervous system (CNS). This mechanism is similar to other compounds in the phenethylamine class, which are known for their psychoactive properties.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects, including:

  • Neurotransmitter Modulation : It has been shown to enhance the release of serotonin and dopamine, potentially influencing mood and behavior.
  • Cognitive Enhancement : Some studies suggest that it may improve cognitive functions due to its action on neurotransmitter systems.
  • Potential Antidepressant Effects : Given its influence on serotonin levels, there is potential for antidepressant-like effects, although further research is necessary to confirm this.

Toxicology and Safety

Toxicological assessments are crucial for understanding the safety profile of this compound. Current data suggest moderate toxicity levels; however, comprehensive studies are needed to establish a clear risk assessment, particularly regarding long-term exposure.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeMain ActivityReference
2-[(4-Methylphenyl)thio]ethanamineThioether AmineMonoamine Release
PhenethylamineSimple AmineStimulant Effects
MethamphetaminePhenethylamine DerivativeStrong CNS Stimulant

Case Studies

Several case studies have evaluated the effects of similar compounds on neurological disorders:

  • Study on Phenethylamines : This study demonstrated that phenethylamines can significantly enhance mood and cognitive function in animal models, suggesting potential applications for mood disorders.
  • Research on Thioether Compounds : Investigations into thioether compounds have shown promising results in modulating neurotransmitter activity, indicating that 2-[(4-Methylphenyl)thio]ethanamine may share similar benefits.

Q & A

Q. What are the optimized synthesis methods for 2-[(4-Methylphenyl)thio]ethanamine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves reacting 4-methylthiophenol derivatives with ethylamine precursors. Key steps include:

  • Nucleophilic substitution : Reacting 4-methylthiophenol with chloroethylamine under controlled pH (8–9) to form the thioether bond .
  • Salt formation : Treating the free base with hydrochloric acid to improve solubility and stability . Critical parameters include temperature (40–60°C), solvent choice (e.g., ethanol or dichloromethane), and inert atmosphere (N₂/Ar) to prevent oxidation . Yields range from 60–85% depending on purification methods (e.g., recrystallization vs. column chromatography).

Q. How is the structural integrity of this compound confirmed?

Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify the thioether linkage (δ ~3.5 ppm for SCH₂) and aromatic protons (δ ~7.2 ppm for the methylphenyl group) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ = 216.7 for C₉H₁₃NS·HCl) .
  • X-ray crystallography : Resolve bond angles and distances (e.g., C-S bond length ~1.81 Å) .

Q. What factors govern the solubility and stability of this compound in aqueous and organic solvents?

  • Solubility : The hydrochloride salt enhances water solubility (>50 mg/mL at 25°C) compared to the free base (<5 mg/mL). In organic solvents, solubility is highest in methanol and DMSO .
  • Stability : Degrades above 150°C (TGA data) and is sensitive to light. Store at 2–8°C in amber vials under inert gas .

Advanced Research Questions

Q. How does the compound interact with neurotransmitter receptors, and what methodological approaches are used to quantify these interactions?

  • Binding assays : Radiolabeled (³H/¹⁴C) versions of the compound are used in competitive binding studies with serotonin (5-HT₃) and dopamine (D₂) receptors .
  • Electrophysiology : Patch-clamp techniques measure ion channel modulation (e.g., NMDA receptors) .
  • Dose-response curves : EC₅₀ values range from 10–100 μM, depending on receptor subtype .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from:

  • Enantiomeric purity : The (R)-enantiomer shows 5x higher affinity for 5-HT₃ than the (S)-form. Verify chirality via chiral HPLC or polarimetry .
  • Assay conditions : Differences in buffer pH (7.4 vs. 6.8) or co-solvents (DMSO concentration) alter receptor binding kinetics. Standardize protocols using guidelines like NIH Assay Guidance Manual .

Q. What are the key reaction mechanisms involving the thioether moiety in synthetic modifications?

The thioether group participates in:

  • Oxidation : Forms sulfoxides (e.g., with H₂O₂) or sulfones (e.g., with mCPBA), altering electronic properties (λₐᵦₛ shifts from 260 nm to 275 nm) .
  • Alkylation : Reacts with alkyl halides to form quaternary ammonium salts, enhancing bioavailability .

Methodological Recommendations

  • Contradiction Analysis : Use enantiomerically pure samples and cross-validate assays in ≥3 independent labs.
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

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